BenchChemオンラインストアへようこそ!

Erythromycin D

Antibacterial Activity MIC Determination Macrolide Potency Comparison

For accurate biosynthetic flux analysis and impurity quantification, substitution with Erythromycin A is scientifically invalid. Erythromycin D is the mandatory precursor, showing a 1200–1900-fold substrate preference for the tailoring enzyme EryK. Its distinct chromatographic behavior and 4-fold lower potency require an authentic reference standard. High-purity batches (>95%) are essential for LC-MS/MS method validation and fermentation monitoring of genetically engineered S. erythraea strains.

Molecular Formula C36H65NO12
Molecular Weight 703.9 g/mol
Cat. No. B1263250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErythromycin D
Molecular FormulaC36H65NO12
Molecular Weight703.9 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C
InChIInChI=1S/C36H65NO12/c1-13-25-19(4)28(39)20(5)27(38)17(2)15-36(10,44)32(49-34-29(40)24(37(11)12)14-18(3)45-34)21(6)30(22(7)33(42)47-25)48-26-16-35(9,43)31(41)23(8)46-26/h17-26,28-32,34,39-41,43-44H,13-16H2,1-12H3/t17-,18-,19+,20+,21+,22-,23+,24+,25-,26+,28+,29-,30+,31+,32-,34+,35-,36-/m1/s1
InChIKeyCLQUUOKNEOQBSW-KEGKUKQHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Erythromycin D: A Critical Biosynthetic Intermediate and Analytical Reference Standard in Macrolide Research


Erythromycin D (CAS: 33442-56-7) is a naturally occurring macrolide antibiotic belonging to the erythromycin family, produced by Saccharopolyspora erythraea (formerly Streptomyces erythreus) [1]. It is distinguished as the first diglycosylated intermediate in the erythromycin biosynthetic pathway, featuring the erythronolide B lactone ring glycosylated with L-mycarose and D-desosamine [2]. Unlike the predominant clinical form erythromycin A, erythromycin D lacks the C-12 hydroxyl group and the O-methyl group on the neutral sugar, which confers distinct physicochemical properties and serves as the mandatory branch-point precursor for the biosynthesis of both erythromycin B and C [3].

Why Erythromycin D Cannot Be Substituted with Erythromycin A or B in Critical Research and Analytical Workflows


Despite belonging to the same macrolide class, erythromycin D exhibits fundamentally distinct antibacterial potency, enzymatic substrate specificity, and chromatographic behavior compared to erythromycin A, B, and C. Direct substitution with erythromycin A—the commercial standard—introduces significant quantitative error in assays where erythromycin D is the target analyte, particularly in biosynthetic pathway studies, impurity profiling, and fermentation monitoring. The presence of the C-12 hydroxyl group in erythromycin A alters its polarity and retention time, while the ~4-fold higher potency of erythromycin A against key Gram-positive organisms [1] means that potency-adjusted calibration cannot compensate for qualitative differences. Furthermore, the 1200–1900-fold substrate preference of the tailoring enzyme EryK for erythromycin D over erythromycin B [2] renders substitution scientifically invalid in any enzymatic or biosynthetic investigation. Procurement of authentic erythromycin D is therefore mandatory for accurate quantification, biosynthetic flux analysis, and structure-activity relationship studies where the precise molecular identity governs experimental outcomes.

Quantitative Differentiation of Erythromycin D: MIC, Enzymatic Specificity, and Biosynthetic Flux Evidence


Erythromycin D Exhibits ~4-Fold Lower Potency than Erythromycin A Against Key Gram-Positive Pathogens

In a head-to-head MIC determination against a panel of 21 Gram-positive microorganisms, erythromycin D consistently demonstrated lower antibacterial activity than erythromycin A. For Streptococcus pneumoniae (strain 1), erythromycin A showed an MIC of 0.03 µg/mL, while erythromycin D required 0.12 µg/mL—a 4-fold reduction in potency. Against Bacillus subtilis ATCC 6633, erythromycin A exhibited an MIC of 0.03 µg/mL compared to 0.12 µg/mL for erythromycin D, again a 4-fold difference. The authors concluded that erythromycin C and D 'showed about half that activity or even less' relative to erythromycin A [1].

Antibacterial Activity MIC Determination Macrolide Potency Comparison

Erythromycin D Is the Preferred Substrate for Erythromycin 12-Hydroxylase (EryK) by 1200–1900-Fold Over Erythromycin B

The cytochrome P450 enzyme EryK (erythromycin 12-hydroxylase) catalyzes the C-12 hydroxylation of erythromycin D to yield erythromycin C. Comparative substrate specificity assays reveal that EryK exhibits a 1200- to 1900-fold preference for erythromycin D over the alternative substrate erythromycin B [1]. This dramatic kinetic discrimination underscores the unique recognition of erythromycin D's structural features—specifically the combination of erythronolide B lactone and L-mycarose—by the enzyme's active site, as confirmed by crystallographic studies of the EryK–erythromycin D complex (PDB: 2jjo) [2].

Enzyme Specificity Biosynthetic Pathway Tailoring Enzyme Kinetics

Erythromycin D Is the Mandatory Branch-Point Precursor for Both Erythromycin B and C Biosynthesis

Biogenetic analysis established that erythromycin D is the first diglycosylated intermediate in the erythromycin pathway and serves as the obligatory precursor from which the pathways to erythromycin B and C diverge [1]. Enzymatic studies demonstrated that a transmethylase from S. erythreus converts erythromycin D to erythromycin B via O-methylation of L-mycarose, while EryK hydroxylates erythromycin D at C-12 to produce erythromycin C [2]. Inactivation of tailoring genes eryK and eryG in industrial S. erythraea strains leads to accumulation of erythromycin D, confirming its central metabolic node. Notably, erythromycin D is more efficiently methylated by EryG than hydroxylated by EryK under native conditions [3].

Biosynthetic Pathway Metabolic Engineering Fermentation Monitoring

Erythromycin D Serves as an Essential Reference Standard for Impurity Profiling and Fermentation Analysis

Erythromycin D is a known process-related impurity in commercial erythromycin A preparations and a key intermediate in fermentation monitoring. Pharmacopoeial monographs (e.g., European Pharmacopoeia) recognize the need to control related substances including erythromycin B, C, and D. Preparative HPLC methods have been established to isolate erythromycin D from mother liquor concentrates, achieving >99% purity suitable for use as a reference standard [1]. Commercial vendors supply erythromycin D as a certified reference material with comprehensive analytical characterization (NMR, MS, HPLC purity) to support ANDA/DMF submissions, method validation, and stability studies .

Pharmaceutical Quality Control Analytical Method Validation Impurity Reference Standard

Optimal Research and Industrial Applications for Erythromycin D Based on Quantitative Evidence


Biosynthetic Pathway Engineering and Metabolic Flux Analysis

Erythromycin D is the essential analytical standard for quantifying pathway intermediates in genetically engineered Saccharopolyspora erythraea strains. Its accumulation in eryK or eryG knockout mutants provides a direct readout of metabolic flux through the erythromycin branch point. The 1200–1900-fold substrate preference of EryK for erythromycin D over erythromycin B [1] mandates the use of authentic erythromycin D for any enzymatic characterization of tailoring enzymes. LC-MS/MS quantification using an erythromycin D reference standard enables precise determination of conversion ratios and identification of rate-limiting steps [2].

Pharmaceutical Impurity Profiling and Regulatory Compliance

In pharmaceutical quality control, erythromycin D is a known process-related impurity in erythromycin A drug substance and finished products. The European Pharmacopoeia requires control of related macrolide components. An authenticated erythromycin D reference standard—isolated at >99% purity via preparative HPLC [1]—is required for HPLC method validation, system suitability testing, and accurate quantification of erythromycin D content in commercial batches. Substituting erythromycin A for this purpose is scientifically invalid due to distinct chromatographic retention times and the 4-fold difference in antibacterial potency that precludes bioassay-based estimation [2].

Structure-Activity Relationship (SAR) Studies of Macrolide Antibacterials

Erythromycin D serves as a key comparator in SAR studies exploring the impact of C-12 hydroxylation and sugar O-methylation on antibacterial activity. The 4-fold reduction in MIC against S. pneumoniae and B. subtilis relative to erythromycin A [1] provides a quantifiable benchmark for assessing the contribution of the C-12 hydroxyl group to ribosomal binding affinity. Similarly, the differential activity of erythromycin D versus erythromycin B (which contains cladinose instead of mycarose) informs the design of semisynthetic macrolides with modified sugar moieties. Procurement of high-purity erythromycin D ensures that observed biological effects are attributable to the compound of interest rather than contaminating erythromycin A or B.

Fermentation Process Monitoring and Yield Optimization

Industrial fermentation of S. erythraea produces a mixture of erythromycins A, B, C, and D. Monitoring the relative abundance of erythromycin D during the fermentation time course provides critical insights into the activity of tailoring enzymes EryK and EryG. HPLC-UV or LC-MS methods calibrated with an erythromycin D reference standard [1] enable real-time tracking of erythromycin D accumulation, which may indicate suboptimal hydroxylation efficiency or genetic instability. This quantitative data supports process optimization decisions, such as adjustment of dissolved oxygen, precursor feeding, or harvest timing, to maximize the yield of the desired erythromycin A end-product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Erythromycin D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.